molecular formula C12H16OS B14840708 (3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane

(3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane

Cat. No.: B14840708
M. Wt: 208.32 g/mol
InChI Key: MNPRHZLIEXAZOW-UHFFFAOYSA-N
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Description

(3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C12H16OS It contains a cyclopropoxy group, an ethyl group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane typically involves the reaction of 3-cyclopropoxy-2-ethylphenol with a suitable methylsulfane reagent under controlled conditions. The reaction may require the use of a base to deprotonate the phenol, facilitating the nucleophilic attack on the methylsulfane reagent. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfane compound.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Cyclopropoxy-2-ethylphenyl)(methyl)sulfane: Unique due to the presence of the cyclopropoxy and methylsulfane groups.

    (3-Cyclopropoxy-2-ethylphenyl)(ethyl)sulfane: Similar structure but with an ethylsulfane group instead of a methylsulfane group.

    (3-Cyclopropoxy-2-ethylphenyl)(methyl)ether: Contains a methyl ether group instead of a methylsulfane group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it valuable for various applications where these properties are advantageous.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-cyclopropyloxy-2-ethyl-3-methylsulfanylbenzene

InChI

InChI=1S/C12H16OS/c1-3-10-11(13-9-7-8-9)5-4-6-12(10)14-2/h4-6,9H,3,7-8H2,1-2H3

InChI Key

MNPRHZLIEXAZOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1SC)OC2CC2

Origin of Product

United States

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